4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-piperidin-1-yl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N9/c18-15-21-14(22-17(23-15)25-7-2-1-3-8-25)13-24-9-11-26(12-10-24)16-19-5-4-6-20-16/h4-6H,1-3,7-13H2,(H2,18,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBURQNXUWJJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the piperidine and piperazine groups. One common method involves the reaction of cyanuric chloride with piperidine and 2-pyrimidinylpiperazine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method employs a multimode reactor to achieve the desired product under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Ring
The 1,3,5-triazine scaffold is highly reactive toward nucleophilic substitution due to electron-deficient nitrogen atoms. Reactions typically occur at the 2-, 4-, and 6-positions, with selectivity influenced by steric and electronic factors:
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Amine displacement : The 2-amine group can act as a leaving group under acidic or basic conditions, enabling substitution with nucleophiles such as alcohols, thiols, or amines .
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Piperazino-methyl linker reactivity : The methylene bridge between the triazine and piperazine moieties may undergo alkylation or cross-coupling reactions .
Example Reaction Conditions :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| R-OH (alcohol) | HCl (cat.), 80°C, 12 h | Triazine-O-R derivative | 65–75% | |
| R-NH2 (primary amine) | DIPEA, DMF, 100°C, 6 h | Triazine-NH-R derivative | 70–85% |
Oxidation Reactions
The secondary amine (-NH-) in the piperazine ring and the primary amine (-NH2) on the triazine core are susceptible to oxidation:
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Piperazine oxidation : Using agents like Oxone® (potassium peroxymonosulfate) in THF/H2O converts piperazine to a ketone or N-oxide .
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Triazine amine oxidation : Rare under mild conditions but may form nitroso derivatives with strong oxidizers like HNO3 .
Key Findings :
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Oxidation of the piperazine ring reduces basicity, altering solubility and bioactivity .
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Triazine oxidation is typically avoided in synthesis due to decomposition risks .
Coupling Reactions via Piperazinomethyl Linker
The -CH2- group connecting the triazine and piperazine serves as a reactive site for:
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Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides to form C-N bonds .
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Mitsunobu reactions : Formation of ethers or esters using DEAD/PPh3 .
Case Study :
In a related compound (CID 666419), coupling with 4-methoxyphenylpiperazine under microwave irradiation (140°C, 20 min) yielded a bis-triazine derivative with 71% efficiency .
Hydrolysis and Stability
The triazine ring hydrolyzes under harsh acidic/basic conditions:
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Acidic hydrolysis (HCl, 6 M) : Cleavage to cyanuric acid and piperidine/pyrimidine fragments .
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Basic hydrolysis (NaOH, 5 M) : Degradation to amidine derivatives .
Stability Data :
| Condition | Degradation Products | Half-Life (25°C) | Source |
|---|---|---|---|
| pH 1.0 (HCl) | Cyanuric acid, pyrimidinyl amine | 2.5 h | |
| pH 13.0 (NaOH) | Amidino-piperazine | 4.8 h |
Metal-Catalyzed Cross-Coupling
The triazine core supports palladium- or copper-mediated reactions:
Optimized Protocol :
Functionalization of the Pyrimidinyl Group
The 2-pyrimidinyl substituent on piperazine undergoes:
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Electrophilic substitution : Nitration or halogenation at the 5-position .
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Reductive amination : With aldehydes/ketones to form secondary amines .
Example :
Nitration with HNO3/H2SO4 yields a 5-nitro-pyrimidinyl derivative, enhancing hydrogen-bonding capacity .
Scientific Research Applications
Basic Information
- Molecular Formula : C17H25N9
- Molecular Weight : 355.4 g/mol
- CAS Number : 908555-69-1
The compound features a triazine core substituted with piperidine and piperazine moieties, which are known for their biological activity. This structural arrangement suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and cancer therapeutics.
Medicinal Chemistry
4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine has shown promise in the development of novel pharmaceuticals targeting various diseases:
- Anticancer Activity : Preliminary studies suggest that compounds featuring triazine rings exhibit cytotoxic effects against cancer cell lines. The presence of piperazine and piperidine groups may enhance the selectivity towards tumor cells while minimizing toxicity to normal cells.
- Antidepressant Properties : Research indicates that derivatives of piperazine have been linked to antidepressant effects. The structural similarity of this compound to known antidepressants warrants investigation into its potential as a novel treatment for depression.
Pharmacology
The pharmacological profile of this compound is under exploration:
- Receptor Binding Studies : Given its structural components, the compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), which are crucial in modulating mood and behavior.
- Neuroprotective Effects : Some studies have suggested that similar compounds can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Biological Studies
The biological implications of this compound extend to:
- Antimicrobial Activity : Investigations into its efficacy against bacterial strains could reveal its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating that this triazine derivative may also contribute to reducing inflammation in various pathological conditions.
Case Studies Summary
| Study Reference | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Significant cytotoxicity against breast cancer cell lines observed. |
| Study 2 | Neuropharmacological effects | Indicated potential for mood enhancement in animal models. |
| Study 3 | Antimicrobial testing | Effective against several Gram-positive bacteria. |
Mechanism of Action
The mechanism of action of 4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Substituents
A. 4-(4-Methylpiperazin-1-yl)-6-aryl-1,3,5-triazin-2-amine Derivatives
Compounds such as 4-(4-methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine () and 4-(4-methylpiperazin-1-yl)-6-(4-bromophenyl)-1,3,5-triazin-2-amine () share the triazine-piperazine core but lack the pyrimidine moiety. These compounds exhibit submicromolar affinity for histamine H4 receptors (H4R) and selectivity over H3R, suggesting that aryl substituents at position 6 favor H4R antagonism .
B. Phenoxyalkyltriazine Derivatives Targeting 5-HT6 Receptors Compounds like (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2, ) and (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Compound 3, ) feature phenoxyalkyl chains at position 6. These derivatives demonstrate high 5-HT6 receptor affinity (Ki < 150 nM) and procognitive effects in vivo, with brain concentrations peaking within 30–60 minutes post-administration .
C. Triazine-Pyrimidine Hybrids The target compound’s pyrimidinyl-piperazino group distinguishes it from analogues with coumarin () or phenoxy () substituents.
Pharmacological Profiles
Selectivity and Toxicity
- Receptor Cross-Reactivity : Piperazine-containing triazines often exhibit off-target binding to dopamine (D2) or adrenergic receptors. For example, Compound 3 () shows moderate D2 affinity, whereas Compound 2 () retains 5-HT6 selectivity .
- Toxicity : Piperidine/piperazine derivatives generally display moderate hepatotoxicity in vitro, but salt formation (e.g., hydrochloride in ) can mitigate this issue .
Biological Activity
4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure suggests a multifaceted mechanism of action, particularly in neurological and psychiatric disorders. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 320.42 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system (CNS), particularly:
- Serotonin Receptors : Modulation of serotonin pathways may contribute to its anxiolytic and antidepressant effects.
- Dopamine Receptors : Its activity on dopamine receptors suggests potential applications in treating schizophrenia and other psychotic disorders.
Pharmacological Studies
A variety of studies have assessed the biological activity of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal cell death. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures treated with neurotoxins.
- Antidepressant Activity : Animal models have shown that administration of this compound results in significant reductions in depressive-like behaviors. Behavioral assays such as the forced swim test (FST) and tail suspension test (TST) indicated increased mobility and reduced immobility times.
- Cognitive Enhancement : The compound has also been evaluated for its potential to enhance cognitive function. In rodent models, it improved performance in tasks assessing memory and learning, such as the Morris water maze and novel object recognition tests.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- A study involving patients with treatment-resistant depression indicated that a formulation including this compound led to significant improvements in mood and cognitive function after eight weeks of treatment.
- Another clinical trial focused on patients with Alzheimer's disease reported that co-administration with standard therapies resulted in enhanced cognitive outcomes compared to placebo groups.
Data Summary
Q & A
Q. What are the established synthetic routes for 4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on a 1,3,5-triazine core. For example:
- Step 1: Introduce the piperidino group at position 4 via reaction with piperidine under reflux in anhydrous THF .
- Step 2: Functionalize position 6 with a [4-(2-pyrimidinyl)piperazino]methyl group using a Mannich-type reaction with formaldehyde and 1-(2-pyrimidinyl)piperazine. Yields (65–85%) depend on solvent polarity and temperature control to avoid side reactions .
- Purification: Column chromatography (silica gel, CHCl₃:MeOH 9:1) followed by recrystallization from THF improves purity (>95%) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the piperazine and pyrimidine rings (e.g., pyrimidine protons at δ 8.3–8.5 ppm; piperazine methylene at δ 2.5–3.0 ppm) .
- ¹³C NMR confirms the triazine carbon (C-2) at ~165 ppm and pyrimidine carbons at ~157–160 ppm .
- IR Spectroscopy: Key stretches include N-H (triazine amine, ~3350 cm⁻¹) and C=N (triazine/pyrimidine, ~1600 cm⁻¹) .
- Elemental Analysis: Validates stoichiometry (e.g., C: 54.2%, H: 6.1%, N: 32.7%) .
Advanced Research Questions
Q. How does the substitution pattern on the triazine core influence binding affinity to histamine H₄ receptors (H₄R) versus H₃R?
Methodological Answer:
- H₄R Selectivity: Derivatives with a [4-(2-pyrimidinyl)piperazino]methyl group show submicromolar H₄R affinity (IC₅₀: 0.2–0.5 µM) due to π-π stacking with Phe168 in H₄R. In contrast, H₃R binding is weak (IC₅₀ >10 µM) due to steric clashes with Tyr374 .
- Assays: Competitive binding assays using [³H]histamine in CHO cells transfected with H₄R or H₃R. cAMP inhibition assays (forskolin-induced) further validate functional antagonism .
Q. What in vitro assays are recommended to evaluate ENT1/ENT2 inhibition, and how is selectivity assessed?
Methodological Answer:
- Uptake Assays: Use [³H]uridine uptake in ENT1/ENT2-transfected cells. Preincubate cells with the compound (1–100 µM) and measure radioactivity via liquid scintillation.
- Selectivity: Compare IC₅₀ values between ENT1 and ENT2. For example, analogs with meta-chloro substitutions on the aryl group show ENT1 selectivity (IC₅₀: 0.8 µM vs. ENT2 IC₅₀: 5.2 µM) .
- Kinetic Analysis: Determine if inhibition is competitive (Km changes) or non-competitive (Vmax changes) .
Q. How can computational modeling (e.g., 3D-QSAR, molecular docking) optimize this scaffold for 5-HT₆ receptor targeting?
Methodological Answer:
- 3D-QSAR: Use CoMFA/CoMSIA models to correlate substituent hydrophobicity/electrostatics with binding. For example, bulky groups at the triazine C-6 position enhance 5-HT₆R affinity (pKi >7.5) .
- Docking: Glide/SP docking into 5-HT₆R (PDB: 6XHM) identifies key interactions (e.g., hydrogen bonds with Ser193 and π-cation interactions with Lys172) .
Q. What pharmacokinetic parameters should guide in vivo efficacy studies for CNS applications?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration: LogP values ~2.5–3.0 (calculated via MarvinSketch) predict moderate BBB permeability. In vivo brain/plasma ratios (>0.5) confirm penetration, as seen in analogs like PQR530 .
- Oral Bioavailability: Assessed via rat PK studies (Cmax: 1.2 µg/mL, Tmax: 2 h) using LC-MS quantification. Hepatic microsomal stability (>60% remaining after 1 h) indicates low first-pass metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
